PHA-408 Demonstrates >350-Fold Selectivity for IKK-2 Over IKK-1, Far Exceeding Common Comparators
PHA-408 exhibits >350-fold selectivity for IKK-2 (IC50 = 10-40 nM) over the closely related IKK-1 isoform (IC50 = 14 μM) in cell-free enzymatic assays [1]. This level of selectivity is exceptionally high compared to other commonly used IKK-2 inhibitors. For instance, the widely used ATP-competitive inhibitor TPCA-1 has a reported IKK-2 IC50 of 17.9 nM but only a 22-fold selectivity over IKK-1 [2]. The allosteric inhibitor BMS-345541 exhibits an even lower ~10-fold selectivity (IKK-2 IC50 = 300 nM vs. IKK-1 IC50 = 4 μM) [3].
| Evidence Dimension | Selectivity for IKK-2 over IKK-1 |
|---|---|
| Target Compound Data | >350-fold (IKK-2 IC50 = 10-40 nM, IKK-1 IC50 = 14 μM) |
| Comparator Or Baseline | TPCA-1: ~22-fold; BMS-345541: ~10-fold |
| Quantified Difference | PHA-408 is >15x more selective than TPCA-1 and >35x more selective than BMS-345541 |
| Conditions | Cell-free enzymatic assay (rhIKK-2 and rhIKK-1) |
Why This Matters
For researchers, this superior selectivity ensures that observed biological effects are confidently attributed to IKK-2 inhibition, minimizing confounding data from IKK-1 off-target activity.
- [1] Mbalaviele, G., Sommers, C. D., Bonar, S. L., Mathialagan, S., Schindler, J. F., Guzova, J. A., ... & Kishore, N. N. (2009). A novel, highly selective, tight binding IκB kinase-2 (IKK-2) inhibitor: a tool to correlate IKK-2 activity to the fate and functions of the components of the nuclear factor-κB pathway in arthritis-relevant cells and animal models. Journal of Pharmacology and Experimental Therapeutics, 329(1), 14-25. View Source
- [2] Podolin, P. L., Callahan, J. F., Bolognese, B. J., Li, Y. H., Carlson, K., Davis, T. G., ... & Roshak, A. K. (2005). Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IκB kinase 2, TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide), occurs via reduction of proinflammatory cytokines and antigen-induced T cell proliferation. Journal of Pharmacology and Experimental Therapeutics, 312(1), 373-381. View Source
- [3] Burke, J. R., Pattoli, M. A., Gregor, K. R., Brassil, P. J., MacMaster, J. F., McIntyre, K. W., ... & Yang, J. (2003). BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice. Journal of Biological Chemistry, 278(3), 1450-1456. View Source
